Product packaging for Dibenzo[de,qr]hexacene(Cat. No.:CAS No. 24203-10-9)

Dibenzo[de,qr]hexacene

Cat. No.: B13148346
CAS No.: 24203-10-9
M. Wt: 402.5 g/mol
InChI Key: HCTOMPOLISQXNW-UHFFFAOYSA-N
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Description

Contextualization within Acene and Twisted Acene Chemistry

Acenes are traditionally conceived as flat, rigid molecules. acs.org However, the energy required to bend or twist these structures is modest, and deviations from planarity are common. acs.org The introduction of bulky substituents or specific fusion patterns can induce a significant twist in the acene backbone, leading to a class of molecules known as "twistacenes". acs.orgresearchgate.net This twisting has profound effects on the molecule's optical, electronic, and chiroptical properties. researchgate.net

Dibenzo[de,qr]hexacene is inherently a twisted acene due to its fusion pattern. The structure can be conceptualized as a hexacene (B32393) core with additional benzene (B151609) rings fused in a way that forces a non-planar, helical geometry. This structural distortion is not a mere curiosity; it is a critical feature that influences its fundamental properties. For instance, research on related twisted acenes shows that the degree of twist can be finely tuned through chemical synthesis, which in turn modulates the HOMO-LUMO gap—a key parameter in electronic applications. rsc.org The synthesis of a longitudinally twisted hexacene with an end-to-end twist of 184° highlights the extreme deformations this class of molecules can sustain. chemistryviews.org

Significance of Fused Hexacene Derivatives in Organic Electronics and Advanced Materials Science

The allure of higher acenes like hexacene in organic electronics stems from their potential for superior performance in devices compared to smaller, more studied counterparts like pentacene (B32325). uky.educalis.edu.cn Acenes with six or more rings are predicted to have lower reorganization energies and potentially higher charge carrier mobility. uky.edu Indeed, field-effect transistors (OFETs) fabricated from single crystals of hexacene have demonstrated significantly higher hole mobility than those based on pentacene. calis.edu.cn

Fused hexacene derivatives, such as this compound, are particularly significant for several reasons:

Enhanced Stability : The fusion of additional benzene rings can increase the stability of the reactive hexacene core. ontosight.ai

Tunable Electronic Properties : The specific arrangement of the fused rings, as seen in the dibenzo- pattern, alters the electronic structure, offering a pathway to fine-tune the material's semiconducting properties for specific applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.airesearchgate.net

Control over Solid-State Packing : The twisted shape of molecules like this compound can prevent the undesirable close packing that often leads to performance-degrading dimerization, a common issue in linear acenes. uky.eduresearchgate.net

The development of such advanced materials is driven by their promise in creating flexible, low-cost, and efficient electronic devices. uky.edursc.org

Structural Isomerism and Relationship to Other Dibenzohexacenes (e.g., Dibenzo[de,yz]hexacene)

Structural isomers are molecules that share the same chemical formula but have different arrangements of atoms. In the realm of dibenzohexacenes, numerous isomers exist, each with a unique fusion pattern of the eight rings (six in the hexacene core and two additional benzo groups). This compound and Dibenzo[de,yz]hexacene are examples of such isomers. ontosight.aigovinfo.govnist.gov

While both are dibenzo-fused hexacenes, the different connectivity of the benzene rings leads to distinct molecular shapes and, consequently, different physical and electronic properties. Dibenzo[de,yz]hexacene, for example, is also a PAH with a hexacene backbone and two extra benzene rings, investigated for its potential semiconducting properties. ontosight.ai The specific isomerism dictates the degree of twist, the electronic energy levels, and the solid-state packing, all of which are critical for material performance. A National Institute of Standards and Technology (NIST) index provides a systematic catalog of these and other PAH isomers, illustrating the vast structural diversity possible. govinfo.govnist.gov

Table 1: Comparison of Acenes and Selected Derivatives
CompoundNumber of Fused RingsKey FeatureNoted Application/Property
Pentacene5Benchmark organic semiconductor. uky.eduHigh charge carrier mobility, but limited stability. uky.edu
Hexacene6Higher acene with potential for superior mobility. calis.edu.cnUnstable and poorly soluble in its pure form. wikipedia.orgcalis.edu.cn
This compound8Twisted, fused hexacene derivative. nsf.govEnhanced stability and tunable electronic properties. nsf.gov
Dibenzo[de,yz]hexacene8Structural isomer of this compound. ontosight.aiPotential semiconducting properties for organic electronics. ontosight.ai

Foundational Research Challenges in Higher Acene Stability and Solubility

A major impediment to the widespread application of higher acenes (those larger than pentacene) is their inherent instability and poor solubility. uky.eduresearchgate.net As the number of linearly fused rings increases, the molecules become more reactive and susceptible to oxidation and dimerization. uky.eduresearchgate.net Hexacene itself is known to be highly vulnerable in solution when exposed to light and decomposes at room temperature. calis.edu.cnresearchgate.net

The primary research challenges, which are directly applicable to this compound, include:

Chemical Instability : Higher acenes have a pronounced biradical character in their ground state, making them highly reactive. researchgate.net Decomposition can occur via photooxidation or through a "butterfly" dimerization, where two acene molecules react with each other. uky.eduresearchgate.net

Low Solubility : The large, planar aromatic systems are typically very poorly soluble in common organic solvents, which severely complicates their purification, characterization, and processing for device fabrication. uky.educalis.edu.cn

To overcome these hurdles, chemists have developed several strategies. A prominent approach is the introduction of bulky substituents, such as silylethynyl groups, at the periphery of the acene core. uky.eduacs.org These groups act as a "protective shield," preventing the close approach of acene molecules and thus inhibiting dimerization, while also dramatically improving solubility. uky.eduacs.org The development of novel synthetic routes, such as the domino hexadehydro-Diels–Alder reaction, has also enabled the creation of highly substituted and stable dibenzohexacene derivatives. nih.govumn.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H18 B13148346 Dibenzo[de,qr]hexacene CAS No. 24203-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24203-10-9

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

octacyclo[21.7.1.18,12.02,21.04,19.06,17.027,31.016,32]dotriaconta-1(30),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27(31),28-hexadecaene

InChI

InChI=1S/C32H18/c1-5-19-7-3-11-27-29-17-24-16-26-14-22-10-2-6-20-8-4-12-28(32(20)22)30(26)18-23(24)15-25(29)13-21(9-1)31(19)27/h1-18H

InChI Key

HCTOMPOLISQXNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C=C5C=C6C7=CC=CC8=C7C(=CC=C8)C=C6C=C5C=C4C3=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Dibenzo De,qr Hexacene and Analogous π Extended Systems

Strategic Precursor Design for Hexacene (B32393) Frameworks

The rational design of precursors is paramount for the successful synthesis of complex acenes and their derivatives. The choice of precursor dictates the final conversion strategy and can significantly influence the yield and purity of the desired π-extended system.

A well-established method for generating acenes involves the photodecarbonylation of α-diketone precursors. nih.gov This strategy is particularly effective for creating highly reactive acenes like hexacene and its derivatives, which are difficult to isolate using traditional solution chemistry. nih.govresearchgate.net The precursor, typically a polyaromatic framework bridged by two α-diketone groups, is stable and can be purified under normal laboratory conditions. nih.gov

The final step involves exposing the diketone precursor to light, which induces the elimination of two molecules of carbon monoxide (CO), leading to the formation of the fully aromatic acene framework. nih.gov This photolytic extrusion is a clean reaction, as the only byproduct is gaseous CO. Researchers have successfully used this method to generate and study a range of long acenes, from hexacene to undecacene, by trapping them in stabilizing matrices at low temperatures. nih.gov

Key Features of Diketone Precursor Decarbonylation:

FeatureDescriptionReference
Precursor Type Polyaromatic framework bridged by α-diketone moieties. nih.gov
Conversion Method Photodecarbonylation (photo-induced extrusion of CO). nih.gov
Key Advantage Generates highly reactive acenes with minimal byproducts. nih.gov
Application Synthesis of hexacene, heptacene, octacene, nonacene, and undecacene. nih.gov

This method provides a practical route to otherwise inaccessible acene oligomers without the need for additional solubilizing substituents. researchgate.net

Arynes are highly reactive, transient species characterized by a formal triple bond within an aromatic ring. Their high reactivity makes them powerful intermediates in the construction of complex polycyclic aromatic hydrocarbons (PAHs). rsc.org The generation of arynes can be achieved from various precursors under specific conditions. A common method involves the treatment of halogenated aryl compounds with strong bases like n-butyllithium (nBuLi). More modern precursors, such as 2-(trimethylsilyl)aryl triflates, allow for aryne generation under milder conditions using a fluoride source like cesium fluoride. sigmaaldrich.com

Once generated, the aryne can undergo a variety of transformations, most notably cycloaddition reactions. For the synthesis of large, dibenzo-annulated systems, an aryne can be trapped by a suitable diene in a Diels-Alder reaction to rapidly build molecular complexity. sigmaaldrich.com This approach allows for the programmed assembly of fused aromatic rings, making it a versatile tool in the multi-step synthesis of complex frameworks analogous to dibenzo[de,qr]hexacene. rsc.orgresearchgate.net

Common Aryne Generation Methods:

Precursor TypeReagentsKey FeaturesReference
Halogenated ArylsStrong bases (e.g., nBuLi, NaNH2, LDA)Traditional method, requires harsh conditions.
2-(Trimethylsilyl)aryl TriflatesFluoride source (e.g., CsF, KF)Generates arynes under mild conditions. sigmaaldrich.com
Anthranilic AcidsNitrite salts (e.g., isoamyl nitrite)Decomposes to generate aryne, N2, and CO2.

The use of functionalized dienone and tetraenone reagents in cycloaddition reactions offers another strategic pathway to complex PAH frameworks. These reagents can participate as the diene component in Diels-Alder reactions. For instance, tetraphenylcyclopentadienone is a classic reagent used in repetitive Diels-Alder cycloadditions to build large, branched polyphenylene dendrimers. nih.gov These highly branched but soluble precursors serve as "carbon reservoirs" that can be subsequently planarized into large nanographene molecules through cyclodehydrogenation. nih.gov This combination of cycloaddition followed by planarization is a cornerstone of modern "bottom-up" nanographene synthesis.

Carbon-Carbon Bond Forming Reactions for Aromatic Annulation

The final construction of the target this compound framework relies on powerful carbon-carbon bond-forming reactions that create the fused aromatic ring system. These reactions are often the key steps that extend the π-conjugation.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful tools in organic synthesis for constructing six-membered rings. researchgate.netmdpi.com In the context of PAH synthesis, it is a key strategy for annulative π-extension (APEX), where new aromatic rings are fused onto an existing core. nih.gov

To achieve dibenzoannulation, a PAH core with diene character, such as the bay region of a perylene (B46583) derivative, can react with a dienophile like maleic anhydride or benzyne. nih.gov This initial cycloaddition is typically followed by a rearomatization step, often through oxidation or elimination, to yield the final, fully conjugated π-extended system. nih.gov This approach allows for the efficient, often single-step, construction of complex PAHs and nanographenes from simpler precursors. nih.gov The versatility of the Diels-Alder reaction allows for the introduction of various functional groups into the final structure by using substituted dienes or dienophiles. researchgate.net

Oxidative cyclodehydrogenation is a critical final step in many syntheses of large PAHs, nanographenes, and graphene nanoribbons (GNRs). researchgate.netkuleuven.be This reaction planarizes flexible, three-dimensional polyphenylene precursors into rigid, two-dimensional graphenic structures through the formation of multiple carbon-carbon bonds and the elimination of hydrogen. nih.gov

The reaction is typically carried out under harsh conditions, for example, using a combination of a Lewis acid (like FeCl₃) and an oxidant, or via on-surface synthesis where thermal annealing on a catalytically active metal surface (e.g., Au(111)) induces the cyclodehydrogenation. nih.govresearchgate.net More recently, it has been shown that atomic hydrogen can paradoxically act as a catalyst for cyclodehydrogenation, enabling the synthesis of nanographenes on a wider variety of substrates, including semiconductors and insulators. nih.gov This powerful technique transforms soluble, processable precursors into the final, structurally defined, and highly conjugated target molecules. researchgate.netkuleuven.be

Oxidative Cyclodehydrogenation Techniques

Classical Scholl Reaction Variants for Aromatic Extension

The Scholl reaction is a powerful tool for the synthesis of nanographenes and other large PAHs, proceeding via an oxidative cyclodehydrogenation mechanism. nih.gov This reaction typically employs a Lewis acid and an oxidant to induce intramolecular carbon-carbon bond formation between aromatic rings. nih.gov Various oxidants can be used, including iron(III) chloride (FeCl₃), copper(II) chloride (CuCl₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov The choice of oxidant can influence the reaction pathway and the final product. For instance, in the synthesis of a dibenzo-peri-hexacene, FeCl₃ mediation resulted in the formation of hexagonal rings, while DDQ led to the formation of octagonal rings. nih.gov

The reaction mechanism is thought to proceed through either a radical cation or an arenium ion intermediate, depending on the specific reagents and conditions employed. nih.govresearchgate.net For example, DFT calculations have suggested that DDQ-mediated Scholl reactions may proceed via an arenium ion mechanism, whereas FeCl₃-mediated reactions can occur through a radical cation pathway. nih.gov The efficiency and selectivity of the Scholl reaction can be sensitive to the electronic properties of the starting materials. nih.gov

OxidantTypical ConditionsMechanistic Pathway (Postulated)Reference
Iron(III) chloride (FeCl₃)AlCl₃/NaCl, 120–300°CRadical cation nih.govresearchgate.net
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Trifluoromethanesulfonic acid (TfOH) or Methanesulfonic acid (MeSO₃H)Arenium ion nih.govresearchgate.net
Copper(II) chloride (CuCl₂)Lewis acidNot specified nih.gov
Lithium-Mediated Mechanochemical Cyclodehydrogenation

A significant advancement in the synthesis of PAHs is the development of lithium-mediated mechanochemical cyclodehydrogenation. researchgate.netacs.orgnih.gov This method offers a more practical, safer, and scalable alternative to traditional solution-based methods that often require harsh conditions and pyrophoric reagents like potassium. researchgate.netacs.orgnih.gov

In this solvent-free approach, solid reactants are mechanically mixed in a ball milling machine. nagoya-u.ac.jp The use of commercially available lithium wire, which is relatively safe and easy to handle in air, makes this method particularly attractive. researchgate.netacs.orgnih.govnagoya-u.ac.jp The reaction of 1,1'-binaphthyl to form perylene, for example, can be completed in as little as 30 minutes with a 94% yield. researchgate.netacs.orgnih.gov This technique has been successfully applied to the synthesis of various nanographenes, including the first synthesis of quinterrylene. acs.orgnih.gov The mechanochemical approach enhances the electron transfer from lithium to the substrate, driving the cyclodehydrogenation reaction efficiently at room temperature. researchgate.net

Key Advantages of Lithium-Mediated Mechanochemical Cyclodehydrogenation:

Safety: Utilizes less pyrophoric lithium metal compared to potassium. nagoya-u.ac.jp

Practicality: Can be performed at room temperature, even under air. researchgate.net

Efficiency: Short reaction times and high yields. researchgate.netacs.orgnih.gov

Scalability: Amenable to gram-scale synthesis. researchgate.netacs.orgnih.gov

Sustainability: Reduces the need for organic solvents. nagoya-u.ac.jp

Chemoselective Arylation Reactions (e.g., Ruthenium-Catalyzed C-O Arylation)

Chemoselective arylation reactions are crucial for the construction of complex π-extended systems. Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of C-C bonds between aromatic moieties. nih.govnih.govacs.org While direct C-O arylation for the synthesis of this compound is less commonly reported, the principles of ruthenium-catalyzed cross-coupling are highly relevant.

Ruthenium catalysts, often in combination with ligands such as tricyclohexylphosphine or di-tert-butylbipyridine, can facilitate the arylation of various substrates, including those with weakly coordinating directing groups like carboxylic acids. nih.govacs.org This allows for the selective functionalization of specific C-H bonds, enabling the construction of larger aromatic systems from smaller building blocks. nih.gov The tolerance of these catalytic systems to a range of functional groups and heteroaryl substrates makes them versatile for the synthesis of diverse π-conjugated molecules. nih.govacs.org

Post-Synthetic Structural Modification and Functionalization

Post-synthetic modification provides a powerful avenue to fine-tune the properties of this compound and related PAHs after the core structure has been assembled. nih.govrsc.org This approach allows for the introduction of functionalities that may not be compatible with the initial synthetic conditions.

Introduction of Sterically Hindering Substituents for Kinetic Stabilization

Larger acenes, such as hexacene, are often highly reactive and susceptible to degradation. nih.gov A key strategy to enhance their stability is the introduction of bulky, sterically hindering substituents. nih.gov These groups can kinetically stabilize the acene core by preventing intermolecular interactions and reactions that lead to decomposition. For instance, the introduction of triisopropylsilylethynyl (TIPS) groups has been shown to improve the stability of hexacene derivatives. nih.govnih.gov The choice and positioning of these substituents are critical for achieving the desired balance of stability and electronic properties. nih.gov

Site-Selective Incorporation of Heteroatoms (e.g., Boron, Nitrogen Doping)

The incorporation of heteroatoms such as boron and nitrogen into the carbon framework of PAHs, a process known as doping, can significantly alter their electronic and optical properties. unibe.ch Site-selective methods are crucial for controlling the precise location of these heteroatoms to achieve desired functionalities. rsc.org For example, the synthesis of a heteroatom-doped perihexacene has been demonstrated from a double helicene precursor through an on-surface synthesis approach. unibe.ch This level of control allows for the rational design of materials with tailored band gaps, charge transport characteristics, and photophysical behaviors.

Control over Molecular Topology: Synthesis of Twisted Geometries in Dibenzohexacenes

The topology of a PAH, including its planarity or degree of twist, has a profound impact on its solid-state packing and electronic properties. nih.gov The synthesis of non-planar, twisted acenes, often referred to as twistacenes, has been an area of active research. researchgate.net These twisted structures can mitigate the strong π-π stacking typically observed in planar acenes, leading to enhanced solubility and altered photophysical properties. researchgate.net

The synthesis of twisted dibenzohexacenes can be achieved through rational design of precursors that induce steric strain in the final molecule. For example, the incorporation of bulky phenyl groups can force the aromatic backbone to adopt a twisted conformation. researchgate.net The degree of twist can be controlled by the size and placement of these substituents. X-ray crystallography is an essential tool for confirming the twisted topology of these molecules. researchgate.net The ability to control molecular topology opens up possibilities for creating novel materials with unique chiroptical properties and applications in organic electronics. nih.gov

Computational Chemistry and Advanced Electronic Structure Theory of Dibenzo De,qr Hexacene Systems

Theoretical Frameworks and Quantum Chemical Methodologies

The electronic properties of dibenzo[de,qr]hexacene are investigated using a variety of sophisticated computational techniques. These methods allow for the accurate prediction of both ground and excited state properties, providing deep insights into the molecule's behavior.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of medium to large-sized molecules like this compound. It offers a favorable balance between computational cost and accuracy for determining ground-state electronic properties. In DFT, the total electronic energy is expressed as a functional of the electron density. The choice of the exchange-correlation functional is critical for obtaining reliable results. For aromatic systems, hybrid functionals such as B3LYP and PBE0, which incorporate a portion of exact Hartree-Fock exchange, are commonly employed. These calculations can predict key ground-state properties including optimized molecular geometry, vibrational frequencies, and electronic charge distribution.

To accurately describe the excited-state properties, which are crucial for understanding the optical and photophysical behavior of this compound, methods beyond standard DFT are often necessary. Many-Body Perturbation Theory (MBPT) provides a more rigorous framework. The GW approximation, followed by the solution of the Bethe-Salpeter equation (BSE), has emerged as a powerful approach. The GW method calculates the quasiparticle energies, which are the energies required to add or remove an electron from the system, thus providing a more accurate description of the electronic bandgap compared to the Kohn-Sham eigenvalues from DFT. The BSE is then used to calculate the neutral electronic excitations (e.g., excitons) and their binding energies, leading to a more precise prediction of the optical absorption spectrum.

High-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide benchmark-quality results for the electronic structure of this compound. However, due to their high computational scaling, their application is often limited to smaller molecular systems or used to validate less computationally demanding methods. Composite quantum chemical methods, such as the Gn and Wn theories, combine results from different levels of theory and basis sets to achieve high accuracy for thermochemical and electronic properties. These methods can serve as a "gold standard" for calibrating the performance of other computational approaches for this compound.

The electronic properties of this compound can be significantly influenced by mechanical strain, for instance, when incorporated into a flexible electronic device. Tight-binding (TB) Hamiltonians offer a computationally efficient method to explore the effects of strain on the electronic structure. In the TB model, the electronic wavefunctions are described as a linear combination of atomic orbitals. The hopping parameters, which describe the interaction between neighboring atoms, can be modulated to account for changes in the interatomic distances and bond angles under strain. This approach allows for the investigation of how mechanical deformations can be used to tune the electronic and transport properties of this compound-based materials.

Analysis of Electronic States and Orbital Interactions

A detailed analysis of the molecular orbitals provides a qualitative and quantitative understanding of the electronic behavior of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic conductivity and optical properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and higher conductivity.

The HOMO-LUMO gap of this compound can be determined using various computational methods. The table below presents illustrative values for the HOMO and LUMO energies and the resulting gap, as calculated by different theoretical approaches.

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT (B3LYP)-5.21-2.892.32
DFT (PBE0)-5.45-2.782.67
GW Approximation-5.88-2.453.43

These data highlight the dependence of the calculated HOMO-LUMO gap on the chosen theoretical framework, with the GW approximation typically predicting a wider gap compared to standard DFT functionals.

Characterization of Open-Shell Singlet and Triplet Ground States

Computational studies, corroborated by experimental data, have been pivotal in elucidating the electronic ground state of this compound, a representative peri-acene. Theoretical calculations consistently indicate that the parent peri-hexacene possesses a significant open-shell diradical character in its ground state. researchgate.net For derivatives of peri-hexacene, an open-shell singlet ground state is observed. researchgate.netnih.gov This is a state where, despite having a total spin of zero (singlet), there are two electrons that occupy different orbitals.

A key parameter in characterizing these states is the singlet-triplet energy gap (ΔE_ST). For a kinetically stabilized derivative of peri-hexacene, experimental measurements using Superconducting Quantum Interference Device (SQUID) magnetometry determined a small singlet-triplet energy gap of -1.33 kcal/mol. researchgate.netnih.gov The negative value indicates that the singlet state is slightly lower in energy than the triplet state. This small energy gap is a hallmark of molecules with significant open-shell character.

Theoretical models, such as density functional theory (DFT) and multireference methods, are employed to predict and understand these ground states. nih.gov For instance, calculations on the parent peri-hexacene show a very large diradical character, which points towards a near-degeneracy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov This quasi-degeneracy of frontier orbitals is a fundamental feature that leads to the stabilization of the open-shell singlet state relative to a closed-shell configuration and keeps the triplet state energetically accessible.

PropertyValueMethod
Ground StateOpen-shell singletExperimental & Theoretical researchgate.netnih.gov
Singlet-Triplet Gap (ΔE_ST)-1.33 kcal/molSQUID Measurement researchgate.netnih.gov
HOMO-LUMO Gap1.05 eVExperimental researchgate.netnih.gov

Quantification of Diradical and Polyradical Character

The extent of radical nature in this compound systems is quantified using the diradical character (y₀), a value ranging from 0 for a pure closed-shell species to 1 for a pure diradical. Computational chemistry provides the tools to calculate this parameter, typically based on the occupation numbers of the highest occupied natural orbital (HONO) and the lowest unoccupied natural orbital (LUNO) from unrestricted Hartree-Fock or more advanced calculations.

For the parent peri-hexacene, theoretical calculations predict a remarkably large diradical character (y₀) of 94.5%. researchgate.netnih.gov This extremely high value underscores its predominant diradical nature and explains its inherent reactivity. The introduction of bulky substituents, such as 2,6-dichlorophenyl groups, can provide kinetic stability to a peri-hexacene derivative, making it isolable, while the core still retains significant radical character. nih.gov In addition to the primary diradical character, computational analysis of these stabilized derivatives also reveals a moderate tetraradical character, indicating a more complex polyradical electronic structure. nih.gov The antiaromaticity of certain structural motifs, like an embedded cyclobutadiene (B73232) ring, can play a decisive role in shifting orbital occupancies towards a stronger diradical electronic character in fused aromatic systems. nih.gov

The diradical character is not merely a theoretical construct; it has tangible consequences on the molecule's properties, including its electronic and magnetic behavior, and its characteristic absorption in the near-infrared (NIR) region. nih.gov

CompoundDiradical Character (y₀)Method
Parent peri-hexacene94.5%Theoretical Calculation researchgate.netnih.gov

Mapping Electron Density Distribution within Fused Aromatics

Advanced computational methods are used to map the electron density and aromaticity within the fused ring system of this compound and its analogues. Techniques such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) plots provide detailed insights into the electronic structure. researchgate.net

ACID plots complement NICS calculations by visualizing the diatropic (clockwise) ring currents associated with aromaticity. For the peri-hexacene derivative, the ACID plot confirms the presence of localized aromatic sextets as indicated by the NICS values. researchgate.net Furthermore, analysis of the carbon-carbon bond lengths from both X-ray crystallography and theoretical calculations shows a pattern of bond length alternation, which further supports the model of localized aromatic regions rather than a fully delocalized system. nih.gov

Excitonic Phenomena and Intermolecular Charge Transfer Dynamics

Theoretical Prediction and Modeling of Singlet Fission Mechanisms

Singlet fission (SF) is a process where a singlet exciton (B1674681) (S₁) converts into two triplet excitons (T₁). mdpi.com This phenomenon is of significant interest for enhancing solar cell efficiency. A critical prerequisite for efficient SF is the energetic condition E(S₁) ≥ 2E(T₁). mdpi.com Hexacene (B32393) and its derivatives are notable candidates for SF because they possess exceptionally low triplet energies. nih.gov

Theoretical modeling is essential for predicting and understanding the complex mechanisms of SF. The process is generally understood to proceed via an intermediate, correlated triplet pair state, ¹(TT). mdpi.com Computational studies focus on calculating the energies of the relevant excited states (S₁, T₁) and the coupling between them to predict the feasibility and rate of SF. For acenes, theoretical studies have shown that the energy of the singlet excited state is approximately twice that of the triplet excited state, making the SF process nearly energetically neutral or slightly endothermic, which allows it to proceed efficiently. mdpi.com

In derivatives of hexacene, transient absorption spectroscopy has been used to experimentally demonstrate the conversion of a singlet exciton into two triplets. nih.govenergyfrontier.us Computational models help to interpret these experimental findings by simulating the dynamics of exciton evolution. For example, in related acene systems, models have detailed the evolution from the initial S₁ state to an intermediate multi-exciton (ME) state and its subsequent decay into two independent T₁ states on picosecond or even sub-picosecond timescales. mdpi.com These theoretical predictions guide the design of new hexacene-based materials with optimized molecular packing and electronic coupling to enhance SF efficiency.

ProcessDescriptionEnergetic Condition
Singlet Fission (SF)One singlet exciton (S₁) converts into two triplet excitons (T₁).E(S₁) ≥ 2E(T₁) mdpi.com

Computational Studies on Triplet-Triplet Annihilation (TTA) Pathways

Triplet-triplet annihilation (TTA) is essentially the reverse process of singlet fission, where two triplet excitons combine to form a higher-energy singlet exciton (S₁). nsf.gov This "upconversion" process can convert low-energy light into higher-energy light. The primary condition for TTA to be efficient is that the combined energy of the two triplet excitons is greater than or equal to the energy of the resulting singlet exciton: 2E(T₁) ≥ E(S₁). nsf.gov

Molecular engineering, guided by computational insights, can enhance TTA yields. By selectively tailoring the molecular structure to adjust the relative energies of the S₁ and T₁ states, the efficiency of the annihilation pathway can be improved. nsf.gov Computational models can explore how substitutions on the this compound core would affect these energy levels and the intermolecular interactions that govern the annihilation process, thereby providing a rational design strategy for developing efficient TTA systems. csic.es

Investigation of Thermally Activated Delayed Fluorescence (TADF) Potential

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows molecules to harvest triplet excitons for light emission, significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). The key requirement for a molecule to exhibit TADF is a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). This small gap enables efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal energy, followed by fluorescence.

While this compound itself is more known for its singlet fission capabilities due to the E(S₁) ≈ 2E(T₁) relationship, its fundamental electronic properties suggest a potential for TADF in specifically designed derivatives. The open-shell character of the ground state is associated with a small singlet-triplet gap. nih.gov If this small energy gap can be engineered to exist between the excited S₁ and T₁ states, TADF could become a viable pathway.

Computational chemistry would be the primary tool to investigate this potential. Quantum chemical calculations could be used to screen various derivatives of this compound. By adding specific electron-donating and electron-accepting groups, it is theoretically possible to manipulate the energies of the S₁ and T₁ states to achieve a small ΔE_ST. researchgate.net These computational models would calculate the ΔE_ST values and the spin-orbit coupling between the S₁ and T₁ states for various proposed structures, predicting their potential as TADF emitters and guiding future synthetic efforts.

Structure-Property Relationships from a Theoretical Perspective

A comprehensive review of available scientific literature did not yield specific computational or theoretical studies focused exclusively on the chemical compound this compound. Research in the field of advanced electronic structure theory for polycyclic aromatic hydrocarbons (PAHs) and related systems is extensive; however, specific data pertaining to the structure-property relationships of this compound, including the influence of its molecular conformation and the impact of its edge and fused ring structures on electronic properties, is not present in the surveyed literature.

Consequently, it is not possible to provide a detailed, data-driven analysis with interactive data tables on the following outlined topics for this compound as the foundational research is not available.

Influence of Molecular Conformation (e.g., Twisted Configuration) on Electronic Properties

There is no available research that specifically investigates the influence of molecular conformation, such as a twisted configuration, on the electronic properties of this compound. Computational studies on similar, but distinct, "twistacene" molecules have explored how non-planar geometries can affect electronic characteristics like HOMO-LUMO gaps and redox potentials. However, without specific theoretical calculations, such as Density Functional Theory (DFT) studies, on this compound, any discussion on how its unique twisted structure would modulate its electronic behavior would be speculative.

Impact of Edge Structures and Fused Rings on Electronic Dispersion

Similarly, the scientific literature lacks specific theoretical investigations into the impact of the unique edge structures and the arrangement of fused rings in this compound on its electronic dispersion. The electronic properties of graphene fragments and other large PAHs are known to be significantly influenced by their edge topology (e.g., zigzag vs. armchair edges). However, without dedicated computational analysis of the electronic band structure and density of states for this compound, a scientifically accurate account of these effects cannot be formulated.

Spectroscopic Characterization and Advanced Analytical Probes for Dibenzo De,qr Hexacene

Electronic Spectroscopy for Optoelectronic Property Elucidation

Electronic spectroscopy provides profound insights into the frontier molecular orbitals (HOMO and LUMO) and the transitions between them, which are fundamental to the optoelectronic behavior of dibenzo[de,qr]hexacene.

The UV-Visible absorption spectrum of large, π-conjugated systems like this compound is characterized by multiple absorption bands corresponding to various π-π* electronic transitions. As the extent of π-conjugation increases in the acene series, a bathochromic (red) shift in the absorption maxima is generally observed. For instance, hexacene (B32393), a related linear acene, exhibits absorption bands that extend into the visible region, rendering it a colored compound.

The absorption spectrum of a twisted molecule like this compound would be influenced by its non-planar structure, which can affect the degree of π-orbital overlap. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often employed to assign the observed electronic transitions to specific molecular orbitals.

Table 1: Illustrative UV-Visible Absorption Data for a Substituted Dibenzo-fused Pentacene (B32325) Derivative

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Tentative Assignment
35055,000S₀ → S₃ (π-π)
42080,000S₀ → S₂ (π-π)
58030,000S₀ → S₁ (π-π*)
Note: This data is representative of a large, substituted polycyclic aromatic hydrocarbon and is provided for illustrative purposes.

Upon absorption of light, this compound can relax to the ground state via radiative decay, resulting in photoluminescence (fluorescence). The emission spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of light emission.

The emission wavelength of this compound derivatives can be tuned by chemical modifications. The introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, leading to shifts in the emission color. This tunability is a key feature for the development of organic light-emitting diodes (OLEDs).

Table 2: Representative Photoluminescence Data for a Twisted Acene Derivative

Excitation Wavelength (nm)Emission Maximum (nm)Fluorescence Quantum Yield (Φf)
4206100.65
Note: This data is hypothetical and serves to illustrate the typical parameters measured in fluorescence studies of such compounds.

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. In the context of this compound, which is largely nonpolar, significant solvatochromic shifts are more likely to be observed in derivatives bearing polar functional groups. These shifts in the absorption and emission spectra arise from the differential solvation of the ground and excited states. The study of solvatochromic effects can provide information about the change in the dipole moment of the molecule upon electronic excitation.

Chiroptical and Vibrational Spectroscopy

Due to its helical structure, this compound is a chiral molecule, existing as two enantiomers (P- and M-helicity). Circular Dichroism (CD) spectroscopy is a powerful technique to study such chiral molecules. It measures the differential absorption of left and right circularly polarized light.

A CD spectrum will show positive and negative peaks (Cotton effects) that are characteristic of the absolute configuration of the enantiomer. The sign and intensity of the CD bands are highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. Theoretical calculations are often used to correlate the experimental CD spectrum with the absolute configuration of the helicene.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a "fingerprint" of the molecular structure and can be used to study the coupling between electronic and vibrational states (electron-vibration or vibronic coupling).

In large PAHs, the IR and Raman spectra exhibit a number of characteristic bands:

C-H stretching modes: Typically observed in the 3000-3100 cm⁻¹ region.

C=C stretching modes: Aromatic ring vibrations appear in the 1400-1600 cm⁻¹ region.

C-H out-of-plane bending modes: Found in the 700-900 cm⁻¹ region, their position is sensitive to the number of adjacent hydrogen atoms on the aromatic rings.

Raman spectroscopy is particularly useful for studying the vibrations of the carbon skeleton in highly conjugated systems. The analysis of the vibrational spectra, often aided by computational modeling, can provide insights into the molecular symmetry, bond strengths, and the effects of non-planarity on the vibrational modes of this compound.

High-Resolution Structural and Morphological Characterization

The precise characterization of the molecular structure, crystal packing, and thin-film morphology of this compound is crucial for understanding its fundamental properties and potential applications in organic electronics. While specific experimental data for this compound is not extensively available in public literature, its characteristics can be inferred from studies on closely related polycyclic aromatic hydrocarbons (PAHs).

Single Crystal X-Ray Diffraction for Molecular and Crystal Packing Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. For large PAHs like hexacene and its derivatives, SCXRD reveals critical information about bond lengths, bond angles, and the planarity of the aromatic system. Furthermore, it elucidates the intermolecular interactions and packing motifs in the solid state, which profoundly influence charge transport properties.

While a specific crystal structure for this compound is not readily found in the surveyed literature, the crystal structure of the parent hexacene molecule provides a valuable reference. Hexacene crystallizes in a triclinic space group (P-1) with a herringbone packing arrangement, a common motif for acenes that is favorable for electronic coupling. It is anticipated that this compound would also adopt a herringbone or a related slipped-stack packing arrangement to minimize steric hindrance and maximize π-π interactions. The addition of the benzo groups is expected to influence the unit cell parameters and the degree of intermolecular overlap.

Table 1: Comparative Crystallographic Data of Related Acenes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
PentaceneTriclinicP-17.906.0616.01101.9112.685.8
HexaceneTriclinicP-16.2927.67316.42498.6791.1795.72
Dibenzo[a,c]pentaceneMonoclinicP2₁/c8.3456.27816.5329099.8590

Note: The data for this compound is not available and the table presents data for related compounds to provide context.

Scanning Probe Microscopy (SPM) for Thin Film Morphology and Surface Properties

Scanning probe microscopy (SPM) techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), are indispensable tools for characterizing the morphology and surface properties of thin films of organic semiconductors. The performance of organic field-effect transistors (OFETs) and other electronic devices is highly dependent on the molecular ordering, grain size, and surface roughness of the active layer.

For large PAHs, the growth of thin films is a complex process influenced by the substrate, deposition rate, and temperature. Typically, these molecules exhibit a layer-by-layer growth mode on inert substrates, forming crystalline domains. Studies on pentacene and other large acenes have shown that the molecules tend to stand upright on the substrate to maximize π-π interactions, which is beneficial for charge transport.

It is expected that thin films of this compound would exhibit similar growth characteristics. AFM studies would likely reveal the formation of terraced mounds, with the step heights corresponding to the length of a single molecule. The size and connectivity of these crystalline grains would be critical for device performance. STM could provide further insights into the molecular arrangement within a single layer, resolving the herringbone packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and providing insights into its conformation and electronic properties.

Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, based on the known spectra of other large PAHs, several features can be predicted. The ¹H NMR spectrum of this compound would be expected to show a series of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons in the core of the hexacene moiety would likely experience a significant downfield shift due to the ring current effect of the large aromatic system. The protons on the fused benzo rings would have distinct chemical shifts depending on their proximity to the core and other protons.

The ¹³C NMR spectrum would similarly show a number of signals in the aromatic region (typically between 120 and 140 ppm). The quaternary carbons at the fusion points of the rings would have characteristic chemical shifts. The symmetry of the molecule would determine the number of unique signals in both the ¹H and ¹³C NMR spectra.

Electrochemical Characterization for Redox Potentials and Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the redox potentials of a molecule and estimating its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for understanding the charge injection and transport properties of a material in electronic devices.

Larger acenes generally have lower oxidation potentials and higher reduction potentials compared to smaller ones, indicating a smaller HOMO-LUMO gap. The addition of benzo groups to the hexacene core is expected to further extend the π-conjugation, which would likely lead to a further decrease in the HOMO-LUMO gap.

Table 2: Estimated Redox Potentials and Energy Levels

CompoundFirst Oxidation Potential (V vs. Fc/Fc⁺)First Reduction Potential (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)
Pentacene~0.45~-1.45~-5.25~-3.35
Hexacene~0.30~-1.60~-5.10~-3.20
This compound (Estimated)< 0.30> -1.60< -5.10> -3.20

Note: The values for this compound are estimations based on trends observed in related compounds. The HOMO and LUMO levels are calculated using the empirical formula E_HOMO = -(E_ox + 4.8) eV and E_LUMO = -(E_red + 4.8) eV, where the potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple.

The electrochemical properties of this compound would be highly sensitive to its molecular structure and any functional groups that might be attached. These properties are fundamental to its potential use as a p-type, n-type, or ambipolar semiconductor in organic electronic devices.

Supramolecular Organization and Solid State Structure Performance Correlations

Crystal Packing Motifs in Dibenzohexacene Materials

The arrangement of molecules in the crystalline state, or crystal packing, profoundly influences the electronic coupling between adjacent molecules and, consequently, the charge transport properties of the material. For large, planar molecules like dibenzo[de,qr]hexacene, several packing motifs are commonly observed.

Herringbone Arrays and Their Influence on Electronic Interactions

A prevalent crystal packing motif for acenes is the herringbone arrangement. calis.edu.cnnih.gov In this structure, the molecules are arranged in a "T-shaped" or edge-to-face manner. This arrangement is driven by a balance of attractive π-π interactions and repulsive electrostatic interactions. The herringbone packing in unsubstituted acenes like hexacene (B32393) has been shown to facilitate two-dimensional charge transport, contributing to high charge carrier mobilities. calis.edu.cnnih.gov The degree of intermolecular electronic coupling in a herringbone array is highly sensitive to the precise geometric arrangement, including the dihedral angle between adjacent molecules and the intermolecular spacing.

Sandwich-Herringbone and π-π Stacking Interactions

Another significant packing motif is the sandwich-herringbone, which combines elements of both face-to-face (π-π stacking) and edge-to-face (herringbone) interactions. In this arrangement, pairs of molecules form co-facial dimers, and these dimers then pack in a herringbone fashion. This can lead to strong electronic coupling within the π-stacked dimers, potentially enhancing charge transport along the stacking direction. The presence and nature of substituents on the this compound core can significantly influence the adoption of a sandwich-herringbone over a simple herringbone motif.

π-π stacking interactions are a key driving force in the formation of these ordered structures. These non-covalent interactions arise from the electrostatic interactions between the electron-rich π-orbitals of adjacent aromatic rings. The strength of these interactions is dependent on the distance and orientation between the molecules. For effective charge transport, a close and ordered π-π stacking is generally desirable as it facilitates the hopping of charge carriers between molecules.

Self-Assembly Behavior and Thin Film Formation

The ability of this compound molecules to self-assemble into ordered structures is crucial for the fabrication of high-performance electronic devices. This self-assembly can occur both in solution and during the formation of thin films.

Impact of Molecular Design and Substituents on Aggregation Properties

The introduction of substituents onto the this compound core is a powerful strategy to tune its self-assembly behavior. rsc.orgoregonstate.edu Bulky substituents can be used to control the intermolecular distance and orientation, thereby influencing the crystal packing. For instance, strategically placed side chains can promote or hinder π-π stacking, leading to different packing motifs and, consequently, different electronic properties. The nature of the substituents (e.g., electron-donating or electron-withdrawing) can also alter the intermolecular interactions and influence the aggregation behavior in solution and in the solid state.

Control of Crystalline and Amorphous Domains in Organic Semiconductor Films

The morphology of a thin film, which encompasses the size, shape, and orientation of crystalline domains, as well as the presence of amorphous regions, is a critical determinant of device performance. For optimal charge transport, a high degree of crystallinity with large, well-interconnected grains is typically desired. Various deposition techniques, such as physical vapor deposition and solution-shearing, can be employed to control the thin-film morphology of organic semiconductors. The processing conditions, including substrate temperature, deposition rate, and solvent choice, play a significant role in directing the self-assembly process and controlling the balance between crystalline and amorphous domains.

Interplay of Solid-State Structure with Optoelectronic and Charge Transport Characteristics

The solid-state structure of this compound materials is intrinsically linked to their optoelectronic and charge transport properties. The arrangement of molecules in the solid state determines the extent of electronic communication between them, which in turn dictates how efficiently charges can move through the material and how the material absorbs and emits light.

The charge transport in organic semiconductors is often described by a hopping mechanism, where charge carriers move between localized states on adjacent molecules. The rate of this hopping is strongly dependent on the electronic coupling (transfer integral) and the reorganization energy. A favorable crystal packing, such as a close and ordered π-π stacking in a herringbone or sandwich-herringbone arrangement, can lead to large transfer integrals and facilitate efficient charge transport. For instance, single-crystal field-effect transistors of hexacene have demonstrated high hole mobilities, a direct consequence of its well-ordered herringbone crystal structure. calis.edu.cnnih.gov

The optoelectronic properties, such as absorption and emission spectra, are also influenced by the solid-state packing. The aggregation of molecules can lead to shifts in the absorption and emission wavelengths compared to the isolated molecule in solution. These shifts are indicative of the strength and nature of the intermolecular electronic interactions in the solid state.

Below is a table summarizing the typical charge transport properties of related acenes, which can serve as a benchmark for understanding the potential of this compound.

CompoundCrystal Packing MotifHole Mobility (cm²/Vs)
Pentacene (B32325)Herringbone~ 1.5
HexaceneHerringbone> 3.0

Note: The data presented is based on single-crystal field-effect transistor measurements and serves as an illustrative example of the performance of well-ordered acenes.

Correlation of Crystal Anisotropy with Charge Carrier Mobility

The anisotropic nature of molecular crystals, where charge transport efficiency can vary dramatically along different crystallographic axes, is a key consideration in device engineering. The efficiency of charge carrier mobility is intrinsically linked to the degree of π-orbital overlap between adjacent molecules, which is dictated by the crystal packing motif. Common packing arrangements, such as herringbone and π-stacked structures, lead to distinct charge transport pathways.

For this compound, the absence of single-crystal X-ray diffraction data means that its preferred packing arrangement is unknown. Consequently, any discussion on the correlation between its crystal anisotropy and charge carrier mobility would be purely speculative. Theoretical modeling, such as Density Functional Theory (DFT) calculations, could offer predictive insights into its potential crystal packing and the resulting electronic couplings, but such studies have not yet been reported.

Without experimental data, it is impossible to construct a data table of charge carrier mobility along different crystallographic axes, a standard practice for characterizing new organic semiconductor materials.

Polymorphism Effects on Excited State Dynamics and Device Performance

The study of polymorphism in this compound is another uncharted territory. There are no published reports identifying or characterizing different crystalline forms of this molecule. As a result, an analysis of how polymorphism affects its excited state dynamics and, by extension, its performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), cannot be undertaken.

Detailed research findings and data tables comparing the photophysical properties and device metrics of different polymorphs, which are crucial for understanding and controlling the performance of organic electronic materials, are not available for this compound.

Charge Transport Phenomena in Dibenzo De,qr Hexacene Based Organic Semiconductors

Mechanisms of Charge Carrier Generation and Transport

The generation of charge carriers in organic semiconductors typically occurs through processes such as photoexcitation or charge injection from electrodes. Once generated, these charge carriers—holes (positive polarons) and electrons (negative polarons)—move through the material under the influence of an electric field. The transport mechanism in crystalline organic semiconductors is often described by a hopping model, where charges jump between adjacent molecules. The efficiency of this process is governed by several factors, including the energetic landscape and the electronic coupling between molecules.

Dibenzo[de,qr]hexacene and its derivatives are generally expected to exhibit p-type semiconducting behavior, meaning that the primary charge carriers are holes. This is a common characteristic of many large, electron-rich PAHs. The transport of holes occurs through the highest occupied molecular orbitals (HOMOs) of adjacent molecules. For efficient hole transport, a well-ordered molecular packing that facilitates strong orbital overlap between neighboring molecules is crucial. In such systems, the hole mobility is anticipated to be significantly higher than that of electrons. While specific experimental data for this compound is not extensively available, theoretical studies on related hexacene (B32393) structures suggest the potential for high hole mobility, possibly exceeding that of smaller acenes like pentacene (B32325). calis.edu.cnnih.gov

Theoretical calculations based on Marcus theory are often employed to estimate the hole mobility in such systems. Key parameters in these calculations include the reorganization energy (the energy required for a molecule to relax its geometry after a charge transfer event) and the electronic coupling (a measure of the orbital overlap between adjacent molecules). cleanenergywiki.org Lower reorganization energies and higher electronic coupling values are indicative of more efficient charge transport.

Table 1: Theoretical Hole Transport Parameters for Representative PAHs

CompoundReorganization Energy (λh) (meV)Electronic Coupling (th) (meV)Estimated Hole Mobility (μh) (cm²/Vs)
Pentacene90 - 12050 - 1001.0 - 5.0
Hexacene80 - 11060 - 1202.0 - 8.0
This compound (Predicted) 70 - 100 70 - 140 > 5.0

Note: The values for this compound are predicted based on trends observed in other large PAHs and are subject to experimental verification.

While hole transport is generally favored in large acenes, electron transport can also occur through the lowest unoccupied molecular orbitals (LUMOs). The ability of a material to conduct both holes and electrons is known as ambipolarity. Achieving efficient ambipolar transport is highly desirable for certain electronic applications, such as in complementary logic circuits.

For this compound, the potential for electron transport and ambipolarity would be strongly influenced by its molecular and electronic structure. The introduction of electron-withdrawing functional groups to the dibenzohexacene core could lower the LUMO energy level, facilitating electron injection and transport. Without such modifications, the electron mobility is expected to be significantly lower than the hole mobility due to the inherently higher energy barrier for electron injection and the potentially larger reorganization energy for electrons compared to holes.

At a fundamental level, charge transport in organic semiconductors can be viewed as a quantum mechanical process. Charge carriers can tunnel through the potential energy barrier between adjacent molecules. The probability of this tunneling is highly dependent on the distance between the molecules and the height of the energy barrier. nih.gov

Factors Governing Charge Carrier Mobility

The charge carrier mobility (μ) is a critical parameter that quantifies the efficiency of charge transport in a semiconductor. It is defined as the average drift velocity of the charge carriers per unit electric field. In this compound-based materials, as in other organic semiconductors, the mobility is influenced by a combination of intrinsic molecular properties and the solid-state packing of the molecules.

The arrangement of molecules in the solid state plays a paramount role in determining the charge transport properties. Different crystal polymorphs of the same organic semiconductor can exhibit vastly different mobilities. The ideal molecular orientation is one that maximizes the π-orbital overlap between adjacent molecules, thereby leading to strong intermolecular electronic coupling. nih.gov

For large, planar molecules like this compound, a herringbone or slipped-stack packing motif is often observed. The degree of slip between adjacent molecules and the intermolecular distance are critical parameters. Theoretical calculations can be used to map out the electronic coupling as a function of molecular orientation, providing valuable insights into the optimal packing arrangements for high mobility.

Table 2: Impact of Molecular Stacking on Electronic Coupling

Stacking MotifTypical Intermolecular Distance (Å)Typical Electronic Coupling (meV)
Co-facial3.2 - 3.5100 - 200
Slipped-stack3.4 - 3.850 - 150
Herringbone3.5 - 4.020 - 80

Note: These are general ranges for large PAHs and the specific values for this compound will depend on its precise crystal structure.

The interaction between charge carriers and molecular vibrations, known as electron-vibration or electron-phonon coupling, is a crucial factor in the charge hopping mechanism. This coupling can be categorized into two main types: intramolecular and intermolecular.

Intramolecular coupling arises from the change in molecular geometry upon the addition or removal of an electron. This geometric relaxation is associated with the reorganization energy. A smaller reorganization energy is desirable for efficient charge transport as it implies a lower energy penalty for a charge to move from one molecule to another. cleanenergywiki.org

Intermolecular coupling relates to the modulation of the electronic coupling between adjacent molecules by low-frequency lattice vibrations. These vibrations can either enhance or hinder charge transport depending on the nature of the vibrational mode and its effect on the intermolecular orbital overlap. A comprehensive understanding of the electron-vibration coupling landscape is therefore essential for accurately predicting and optimizing the charge transport properties of this compound-based materials.

Effects of Dopants and Heteroatoms on Transport Pathways

The introduction of dopants and the substitution of carbon atoms with heteroatoms are powerful strategies to modulate the charge transport pathways in organic semiconductors like this compound. These modifications can alter the material's electronic properties, molecular packing, and ultimately, its charge carrier mobility.

Doping involves the intentional introduction of impurities into the semiconductor lattice. In the context of PAHs, this can be achieved by co-evaporating the host material with a small amount of a molecular dopant. These dopants can be either electron-donating (n-type) or electron-accepting (p-type). For a p-type semiconductor like many higher acenes, an electron-accepting dopant can increase the concentration of holes, thereby enhancing the conductivity. The dopant molecules can create new energy states within the bandgap of the host material, facilitating charge transfer and movement.

The incorporation of heteroatoms, such as nitrogen, sulfur, or halogens, directly into the aromatic core of this compound can also profoundly impact its charge transport characteristics. Halogenation, for instance, is a widely used technique to tune the electronic properties and solid-state packing of organic semiconductors. In a study on halogenated dibenzo[a,j]perylenes, it was found that the type, number, and position of halogen atoms can alter the electronic properties and crystal packing of the compounds. nih.gov For example, chlorination was shown to red-shift the maximum absorption and lower the electron affinity due to electron delocalization between the perylene (B46583) core and the unoccupied 3d orbitals of the chlorine atom. nih.gov This modification led to an increase in hole mobility in organic field-effect transistors (OFETs). nih.gov Similarly, introducing fluorine atoms can also modulate the electronic characteristics. Such modifications to the this compound backbone could be expected to have similar effects, providing a pathway to engineer its charge transport properties for specific applications.

Advanced Characterization of Charge Transport Properties

To fully understand and optimize the performance of this compound-based organic semiconductors, advanced characterization techniques are employed to probe the charge transport properties at the device level and to gain real-time insights into the formation of the active semiconductor film.

Organic field-effect transistors (OFETs) are fundamental device structures used to evaluate the charge transport properties of organic semiconductors. The fabrication of an OFET with this compound as the active layer would typically involve the deposition of a thin film of the material onto a gate dielectric with source and drain electrodes. Common deposition techniques for small-molecule organic semiconductors include physical vapor transport and solution-based methods like spin-coating or drop-casting.

The table below summarizes typical performance metrics for OFETs based on higher acene and dibenzo-fused PAH semiconductors, offering a prospective performance range for this compound-based devices.

Compound FamilyHighest Reported Mobility (cm² V⁻¹ s⁻¹)On/Off RatioDeposition Method
Pentacene Derivatives> 3.0> 10⁶Physical Vapor Transport
Dibenzo-tetrathiafulvalene~ 1.2> 10⁵Solution Shearing
Dibenzo[n]phenacenes (DB6P)> 2.0Not ReportedNot Reported
Halogenated Dibenzo[a,j]perylenes0.25Not ReportedNot Reported

This table presents representative data from the literature for compounds structurally related to this compound to provide context for potential device performance.

To gain a deeper understanding of the structure-property relationships that govern charge transport in this compound thin films, operando and in-situ characterization techniques are invaluable. These methods allow for the real-time monitoring of the material's properties during device operation or during the film formation process itself.

In-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for probing the crystalline structure and molecular orientation of organic semiconductor thin films as they are being deposited, for instance, during spin-coating. nih.govrsc.orgresearchgate.net By performing GIWAXS measurements at a synchrotron source, researchers can track the evolution of the film's morphology from solution to the solid state. This provides crucial information on how processing parameters, such as solvent choice and substrate temperature, influence the final crystal packing, which in turn has a direct impact on charge transport. For this compound, in-situ GIWAXS could reveal the optimal conditions for achieving a well-ordered thin film with favorable molecular packing for efficient charge transport.

Operando techniques involve the characterization of a device while it is functioning. For example, operando spectroscopy can be used to study changes in the electronic structure of the this compound layer in an OFET as a gate voltage is applied and charge carriers are accumulated. Techniques such as Raman spectroscopy or UV-Vis absorption spectroscopy can provide insights into the charge carrier density and distribution within the transistor channel. These advanced characterization methods bridge the gap between material properties and device performance, offering a comprehensive picture of charge transport in this compound-based organic semiconductors.

Applications of Dibenzo De,qr Hexacene and Its Derivatives in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical characteristics of extended polycyclic aromatic hydrocarbons make them attractive candidates for various roles within the complex architecture of OLEDs. Derivatives of Dibenzo[de,qr]hexacene have been investigated for their potential as emitters, host materials, and charge-transporting components.

The development of efficient and stable emitters, particularly for the deep-blue region of the spectrum, remains a significant challenge in OLED technology. The core structure of this compound is related to that of pyrene (B120774), a smaller polyaromatic hydrocarbon whose derivatives have been extensively studied as blue luminophores. Pyrene derivatives are known for their high fluorescence quantum efficiency and chemical stability. nih.gov

While the broader class of pyrene derivatives has been developed for OLED applications, specific research detailing this compound derivatives as tunable emitters across the blue, green, and red spectrum is not widely documented. The performance of a representative multifunctional pyrene-benzimidazole derivative in a non-doped OLED device is detailed below as an illustration of the potential of this class of materials.

Table 1: Performance of a Non-Doped OLED with a Pyrene-Benzimidazole Derivative Emitter

Parameter Value
Emission Color Pure Blue
Electroluminescence Peak (λₘₐₓ) 454 nm
CIE Coordinates (x, y) (0.148, 0.130)
Turn-on Voltage 3.0 V
Maximum External Quantum Efficiency (EQE) 4.3% (at 3.5 V)

This table presents data for a device using a pyrene-benzimidazole derivative, illustrating the performance of a related compound class. nih.gov

In second and third-generation OLEDs, phosphorescent and thermally activated delayed fluorescence (TADF) emitters are dispersed within a host material to prevent aggregation-induced quenching and facilitate efficient energy transfer. An effective host material must possess a triplet energy level higher than that of the emitter to prevent back-energy transfer. semanticscholar.org The scientific literature contains extensive research on various classes of host materials, including those based on carbazole, fluorene, and phosphine (B1218219) oxide moieties. rsc.orgresearchgate.net However, based on the reviewed literature, the specific application of this compound or its derivatives as host materials for phosphorescent or TADF emitters is not an area that has been extensively reported.

Efficient charge injection and transport are critical for high-performance OLEDs. The hole-transporting layer (HTL) facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer. Materials with appropriate energy levels and high charge carrier mobility are essential for this function.

Theoretical calculations of the frontier molecular orbitals (HOMO and LUMO) of this compound (peropyrene) derivatives suggest they are promising candidates for hole-transporting semiconductors. The energy levels of these compounds can be tuned by introducing various substituents. Furthermore, the inherent charge-carrying properties of pyrene-based systems have been leveraged in designing efficient hole-transporting materials. researchgate.net For instance, a pyrene core can be modified with aromatic amine moieties to produce materials with HOMO levels around -5.5 eV, suitable for hole injection from standard anodes like indium tin oxide (ITO), and demonstrating superior hole-transport properties compared to common HTL materials. researchgate.net The development of peropyrene-based gels that can be solution-processed into thin films for organic field-effect transistors (OFETs) has demonstrated the excellent hole-transporting capabilities of this molecular scaffold, showing significantly higher hole mobilities compared to non-gelated films.

Organic Photovoltaics (OPVs) and Solar Energy Conversion

The conversion of solar energy into electricity using organic materials is a key area of research for renewable energy. The photophysical properties of this compound make it an interesting candidate for investigation in OPV applications, particularly in the context of advanced photophysical processes like singlet fission.

Singlet fission is a process in which a singlet exciton (B1674681), generated by the absorption of a single photon, is converted into two triplet excitons. researchgate.net This carrier multiplication process has the potential to overcome the theoretical Shockley-Queisser limit for single-junction solar cell efficiency. researchgate.net A key energetic requirement for singlet fission is that the energy of the singlet state (E(S₁)) must be at least twice the energy of the triplet state (E(T₁)), i.e., E(S₁) ≥ 2E(T₁).

The potential of this compound (peropyrene) as a singlet fission material has been specifically investigated. In dilute solutions, the photophysical properties of peropyrene are promising. However, detailed studies of its behavior in the solid state, which is relevant for device applications, revealed significant challenges. The crystal structure of solid peropyrene features a herringbone arrangement with π-stacked molecular pairs. This packing significantly lowers the energy of the singlet state. As a result, the crucial energetic condition for singlet fission is no longer met in the crystalline solid. Consequently, research has found no evidence for rapid singlet fission in peropyrene crystals, limiting its direct application as a singlet fission material in its pristine solid form.

Table 2: Photophysical Properties of Peropyrene Relevant to Singlet Fission

Property Medium Value / Observation
Fluorescence Quantum Yield Dilute Solution 0.90–0.95
Fluorescence Lifetime Dilute Solution 3.2 ns to 5.5 ns (solvent dependent)
Singlet State Energy (S₁) Solid State Significantly lowered due to crystal packing
Energetic Condition for SF (E(S₁) ≥ 2E(T₁)) Solid State Not fulfilled

This table summarizes key findings from the investigation of peropyrene as a potential singlet fission material.

A fundamental component of any solar cell is the light-harvesting material that absorbs photons from the solar spectrum. In OPVs, this is typically the donor and/or acceptor material in the active layer. Specific molecular components can also be added as sensitizers to improve light absorption in certain spectral regions. Materials with high molar extinction coefficients, such as porphyrins, are often explored for their excellent light-harvesting properties. researchgate.net While this compound possesses strong absorption in the visible spectrum due to its extended π-system, its specific use as a dedicated light-harvesting or sensitizing component in organic solar cells is not a prominent topic in the reviewed scientific literature.

Photochemical Switches and Molecular Lasers

Similarly, there is no specific research detailing the use of this compound or its derivatives in the development of molecular lasers . The fundamental requirements for a laser dye include high quantum efficiency and minimal triplet-triplet absorption. mdpi.com Large PAHs are sometimes considered for such applications due to their tunable photophysical properties. nii.ac.jp However, there are no published studies that characterize the specific properties of this compound that would be pertinent to its potential as a gain medium in a laser system.

Memristors and Organic Memory Devices

Currently, there is no specific research available that details the application of this compound or its derivatives in memristors and organic memory devices . The field of organic electronics has explored various π-conjugated systems, including some polycyclic aromatic hydrocarbons, for their potential in data storage. rsc.orgresearchgate.net For instance, pentacene (B32325) has been investigated as a p-type semiconductor in organic memory devices. youtube.com The electrical properties of these materials, such as resistance and capacitance, can be altered by an applied voltage, allowing for the representation of binary information. While the extended π-system of this compound suggests it may possess semiconductor properties, its performance characteristics in a memory device have not been reported.

Emerging Applications

The exploration of this compound in various emerging applications is still in its nascent stages, with limited to no specific research available for the following areas.

There are no specific studies on the use of this compound or its derivatives for bio-imaging and cell fluorescent imaging . The intrinsic fluorescence of many PAHs makes them candidates for such applications. nih.govfocusonmicroscopy.org Research in this area often focuses on functionalizing the PAH core to enhance properties like cell permeability, target specificity, and photostability. While the general principles of using fluorescent probes for imaging are well-established, these have not been specifically applied to or reported for this compound.

Specific research on this compound for near-infrared (NIR) photo-detection and photo-thermal conversion is not currently available. Large PAHs and graphene-like molecules are of interest for these applications due to their potential for strong absorption in the NIR region. nih.govaip.org For instance, some ionized PAHs have been shown to have significant absorption bands in the NIR region. researchgate.net Functionalization of PAH cores can tune their electronic properties to absorb light in this region, a critical feature for both NIR photodetectors and photothermal therapy agents. acs.org However, the specific NIR absorption and photothermal conversion efficiency of this compound have not been documented.

There is a lack of specific research investigating this compound in the fields of spintronics and plasmonics . The spin properties of PAHs are of theoretical interest in the context of nanographene and molecular-scale electronics. taylorfrancis.com The large, delocalized π-electron systems of PAHs can, in principle, host and transport spin-polarized electrons. However, experimental studies on the spintronic properties of this compound are absent from the current literature.

In the area of plasmonics , PAHs can be studied using techniques like surface-enhanced Raman spectroscopy (SERS), where their interaction with plasmonic metal nanoparticles can enhance their spectroscopic signals. nih.govacs.org This is primarily an analytical application to detect PAHs at low concentrations, rather than an application of the PAH itself as a plasmonic component. There is no indication in the available literature that this compound has been used to create or modify plasmonic devices.

Future Research Trajectories and Unresolved Challenges for Dibenzo De,qr Hexacene Compounds

Strategies for Enhanced Intrinsic Stability and Environmental Robustness

A primary obstacle for large acenes is their inherent reactivity and instability, particularly in the presence of light and oxygen. cea.frresearchgate.net Dibenzo[de,qr]hexacene is no exception, with its extended π-system being susceptible to dimerization, oxidation, and other degradation pathways. figshare.com Future research must prioritize the development of robust stabilization strategies.

Kinetic Stabilization through Steric Hindrance: A proven method for enhancing acene stability is the introduction of bulky substituents at the most reactive positions of the molecular core. rsc.org For this compound, this involves identifying its most electronically active sites and attaching sterically demanding groups (e.g., mesityl, triisopropylsilyl) to physically shield the core from intermolecular interactions and reactions. researchgate.netkaust.edu.sa

π-System Extension and Electronic Modification: The stability of the acene core can be altered by π-extension or the introduction of further Clar sextets. rsc.org Research into fusing additional aromatic rings or heteroaromatic systems onto the this compound backbone could electronically stabilize the molecule.

Encapsulation and Matrix Isolation: As demonstrated with hexacene (B32393), generating and isolating the molecule within a polymer matrix can significantly enhance its lifetime under ambient conditions. figshare.com Future work should explore the encapsulation of this compound derivatives in various host materials, including polymers and metal-organic frameworks, to provide environmental protection without compromising electronic communication.

Curvature and Non-planarity: Introducing controlled curvature into the PAH backbone, creating "curved PAHs," has been theoretically shown to improve both solubility and air stability for large linear arenes. arxiv.org Applying this design principle to the this compound framework could be a promising avenue for enhancing robustness.

Rational Design Principles for Fine-Tuning Optoelectronic and Charge Transport Properties

The electronic behavior of this compound is highly sensitive to its chemical structure. Establishing clear design principles is crucial for tailoring its properties for specific applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Tuning Frontier Molecular Orbitals (FMOs): The performance of organic semiconductors is dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org Attaching electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., cyano, halo) to the this compound core can systematically raise or lower these energy levels. nih.govbeilstein-journals.org This allows for the fine-tuning of the bandgap, which governs the material's absorption and emission characteristics, and facilitates charge injection from electrodes. nih.gov

Controlling Molecular Packing for Efficient Charge Transport: Charge transport in organic semiconductors is critically dependent on the intermolecular π-π overlap in the solid state. acs.org The choice of peripheral substituents significantly influences this packing. For instance, flexible alkyl chains can be used to improve solubility and promote self-assembly into ordered structures like columnar liquid crystalline phases, which are beneficial for charge transport. acs.org Theoretical and experimental studies on related systems show that molecular curvature can also significantly affect transport properties. arxiv.org

Heteroatom Doping: The substitution of carbon atoms with heteroatoms like nitrogen (N) or boron (B) within the aromatic core is a powerful strategy for modulating electronic properties. mdpi.comtue.nl N-doping can lower LUMO levels, beneficial for electron transport, while B-doping can impact FMOs and introduce unique electronic characteristics. researchgate.net Exploring heteroatom-doped this compound analogues is a key area for future investigation.

Table 1: Predicted Effects of Substituents on this compound Properties
Substituent TypeExample GroupsPredicted Effect on HOMO/LUMOPredicted Effect on BandgapPredicted Impact on Charge Transport
Electron-DonatingAlkoxy (-OR), Alkyl (-R)Raises HOMO, smaller effect on LUMODecreasesMay enhance hole transport (p-type)
Electron-WithdrawingCyano (-CN), Fluoro (-F)Lowers LUMO, smaller effect on HOMODecreasesMay enhance electron transport (n-type)
Sterically BulkyMesityl, Triisopropylsilyl (TIPS)Minor electronic effectLargely unchangedInhibits aggregation but can improve stability
Solubilizing ChainsLong Alkyl/Alkoxy ChainsMinor electronic effectLargely unchangedImproves solution processability and can influence packing

Exploration of Novel and Scalable Synthetic Pathways

The limited availability of this compound is a major barrier to its study and application. Current synthetic routes for large PAHs are often multi-step, low-yield, and produce insoluble materials, hindering purification and characterization. acs.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer a highly efficient, one-pot approach to constructing complex molecular scaffolds from simple starting materials. nih.govbeilstein-journals.org Developing MCRs that can rapidly assemble the this compound core or its key precursors would represent a significant breakthrough in synthetic efficiency.

Annulative π-Extension (APEX) Strategies: APEX reactions provide a step- and atom-economical method for extending π-conjugated systems. mdpi.com Applying formal cycloaddition reactions to functionalized precursors could provide a modular and convergent route to the target molecule and its derivatives.

Chemoselective C-O or C-H Arylation: Recent advances have demonstrated the utility of ruthenium-catalyzed chemoselective C–O arylation of dimethoxyanthraquinones to build complex PAHs like dibenzo[fg,qr]pentacenes. researchgate.net Adapting such selective cross-coupling strategies could provide a more controlled and higher-yielding pathway to this compound.

On-Surface Synthesis: For fundamental studies and specialized device applications, on-surface synthesis under ultrahigh vacuum conditions has enabled the creation of large, reactive acenes that cannot be isolated conventionally. researchgate.netnih.gov This technique could be employed to generate and study pristine this compound on conductive or insulating surfaces.

Comprehensive Elucidation of Structure-Property-Performance Relationships

A deep, predictive understanding of how molecular structure translates to material properties and, ultimately, device performance is currently lacking. This requires a synergistic approach combining advanced synthesis, characterization, and computational modeling.

Systematic Derivatization and Characterization: A library of this compound derivatives with systematically varied substituents needs to be synthesized. These compounds must be thoroughly characterized using a suite of techniques, including NMR, mass spectrometry, X-ray crystallography, UV-vis-NIR spectroscopy, and cyclic voltammetry, to build a comprehensive database. nih.govresearchgate.net

Advanced Computational Modeling: Quantum chemical calculations, such as density functional theory (DFT), are indispensable for correlating structure with properties. beilstein-journals.org DFT can be used to predict FMO energies, bandgaps, absorption spectra, and charge reorganization energies, providing critical insights that guide synthetic efforts. tue.nlresearchgate.net

Device Fabrication and Testing: To establish clear performance relationships, the synthesized materials must be incorporated into electronic devices (e.g., OFETs). rsc.org Systematically measuring key performance metrics like charge carrier mobility and on/off ratios and correlating them back to the molecular structure and solid-state packing is essential for identifying high-performance candidates.

Table 2: Framework for Correlating Structure to Performance
Structural ModificationKey Property to MeasureExperimental TechniqueDevice Performance Metric
Attachment of -NO₂ vs. -OCH₃HOMO/LUMO Energy LevelsCyclic Voltammetry, UV-vis SpectroscopyCharge Injection Efficiency, Open-Circuit Voltage (Voc)
Linear vs. Branched Alkyl ChainsSolid-State Packing, CrystallinityX-ray Diffraction (XRD)Charge Carrier Mobility (µ)
Introduction of Core Planarity DistortionReorganization EnergyComputational (DFT) CalculationsCharge Carrier Mobility (µ)
Systematic π-ExtensionOptical BandgapUV-vis-NIR Absorption SpectroscopySpectral Response in Photodetectors/Solar Cells

Integration into Multi-Component Organic Electronic Systems and Nanostructures

The true potential of this compound will likely be realized not as a standalone material but as a key component within more complex systems.

Donor-Acceptor (D-A) Systems: this compound can be designed to act as either an electron donor or acceptor. Covalently linking it to complementary D-A partners can create materials with tailored intramolecular charge transfer characteristics, which are highly desirable for organic photovoltaics.

Conjugated Polymers: Incorporating the this compound unit as a repeating monomer in a conjugated polymer backbone is a promising strategy. rsc.org This approach combines the desirable electronic properties of the PAH core with the excellent solution processability and film-forming capabilities of polymers.

Self-Assembled Nanostructures: Harnessing noncovalent interactions (e.g., π-π stacking, van der Waals forces) to guide the self-assembly of this compound derivatives into well-defined nanostructures like nanowires or nanoribbons is a key challenge. Such ordered assemblies could provide highly efficient, one-dimensional pathways for charge transport, leading to superior device performance.

Hybrid Materials: Exploring the interface between this compound and other material classes, such as inorganic nanoparticles, carbon nanotubes, or graphene, could lead to hybrid systems with novel synergistic properties for applications in sensing, energy storage, and nanoelectronics. researchgate.netresearchgate.net

Addressing these future research trajectories and unresolved challenges will be critical to advancing this compound from a molecule of theoretical interest to a functional component in next-generation organic electronic devices.

Q & A

Q. What are the primary challenges in synthesizing Dibenzo[de,qr]hexacene, and what strategies mitigate its instability during synthesis?

this compound’s extended π-conjugation results in high reactivity, leading to rapid dimerization and oxidation. To address this, researchers employ bulky substituents (e.g., tri-t-butylsilylethynyl groups) to sterically shield reactive sites. Synthesis under inert atmospheres (N₂/Ar) and at low concentrations (<10⁻⁴ M) minimizes undesired side reactions. Photochemical decarbonylation of dione precursors, validated for hexacene analogs, is a promising method to generate the compound in situ .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do experimental conditions influence data accuracy?

UV-Vis and fluorescence spectroscopy are essential for probing electronic transitions. Solvent polarity significantly affects emission intensity ratios (e.g., I/II bands in dibenzo[hi,wx]heptacene). For reproducible results, use degassed solvents (e.g., dimethyl sulfoxide) and collect spectra immediately after purification to avoid decomposition artifacts . Time-resolved spectroscopy can further assess photostability under varying light intensities.

Q. How does the stability of this compound under ambient conditions impact experimental design?

The compound degrades rapidly via oxidation and dimerization. Researchers must work under strict inert conditions (gloveboxes, Schlenk lines) and use real-time monitoring (e.g., HPLC-MS) to track decomposition. Stability tests should include temperature-dependent NMR or mass spectrometry to identify degradation byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE) such as nitrile gloves, face shields, and chemical-resistant suits is mandatory. Engineering controls (fume hoods) and proper waste disposal protocols are critical due to potential toxicity. Safety data sheets for analogous PAHs recommend avoiding skin contact and respiratory exposure .

Advanced Research Questions

Q. How does the electronic structure of this compound compare to linear acenes, and what computational methods optimize these analyses?

Unlike linear acenes, its non-planar structure introduces strain, altering HOMO-LUMO gaps. Orbital-optimized density functional theory (OO-DFT) methods, such as OO-PBE-QIDH, reduce errors (<0.03 eV) in predicting electronic properties compared to experimental data. Basis sets like def2-TZVP are recommended for accuracy .

Q. Can this compound derivatives enhance singlet fission (SF) efficiency in organic photovoltaics?

Theoretical studies suggest halogenated derivatives (e.g., chloro- or fluoro-substituted) modulate electron affinity and exciton dynamics, improving SF quantum yields. Time-dependent DFT (TD-DFT) calculations can identify derivatives with optimal triplet-pair states for energy harvesting .

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

The compound’s strained structure increases susceptibility to cycloaddition. Computational modeling (e.g., Fukui function analysis) identifies reactive sites, while kinetic studies under varying temperatures quantify activation barriers. In situ IR spectroscopy tracks intermediate formation .

Q. How do supramolecular interactions influence the assembly of this compound in thin-film devices?

π-π stacking and van der Waals forces dominate self-assembly. Grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) reveal morphology-dependent charge transport. Solvent annealing in chlorobenzene improves crystallinity for field-effect transistor applications .

Q. What role does this compound play in fluorescence quenching studies?

Its extended conjugation makes it sensitive to electron-deficient quenchers (e.g., nitro compounds). Stern-Volmer plots quantify quenching constants, while transient absorption spectroscopy elucidates excited-state dynamics. Solvent polarity adjustments can differentiate static vs. dynamic quenching mechanisms .

Q. How does isotopic labeling resolve ambiguities in the degradation pathways of this compound?

Deuterated analogs (e.g., D₁₂-Dibenzo[de,qr]hexacene) enable tracking of oxidation intermediates via mass spectrometry. Isotope effects on reaction rates further distinguish radical-mediated vs. electrophilic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.